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Irbesartan N-Trityl Impurity

Cat. No.: B602015
CAS No.: 886999-35-5
M. Wt: 670.86
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Description

General Overview of Impurities in Active Pharmaceutical Ingredients (APIs)

In pharmaceutical manufacturing, an impurity is any component present in an Active Pharmaceutical Ingredient (API) or final drug product that is not the desired chemical entity. innovareacademics.in These unwanted substances can arise from numerous sources throughout the synthesis, purification, and storage of the API. drreddys.comchemass.si The presence of impurities, even in minute quantities, can significantly affect the quality, safety, and efficacy of a pharmaceutical product. contractpharma.comijpsjournal.com

Impurities are generally classified into three main categories:

Organic Impurities : These are the most common type and can be process-related or drug-related. They include starting materials, by-products of side reactions, intermediates, degradation products, reagents, and catalysts. drreddys.comcontractpharma.com

Inorganic Impurities : These arise from the manufacturing process and can include reagents, catalysts, heavy metals, or other residual materials like filter aids and charcoal. contractpharma.com

Residual Solvents : These are organic or inorganic liquids used during the synthesis and purification process that are not completely removed from the final API. contractpharma.com

Significance of Impurity Profiling and Control in Pharmaceutical Manufacturing

Impurity profiling—the identification, quantification, and characterization of impurities in a drug substance—is a critical aspect of pharmaceutical development and quality assurance. longdom.orgglobalpharmatek.com Its importance is underscored by several key factors:

Safety and Efficacy : Certain impurities can be toxic or pharmacologically active, potentially causing adverse effects or diminishing the therapeutic efficacy of the drug. longdom.orgnih.gov Rigorous control is essential to minimize patient health risks. nih.govtandfonline.com

Regulatory Compliance : Global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines that mandate the control of impurities. drreddys.comijpsjournal.comlongdom.org These guidelines, such as ICH Q3A/B, set thresholds for reporting, identifying, and qualifying impurities. drreddys.compharmaffiliates.com

Process Optimization : Understanding the impurity profile provides valuable insights into the reaction pathways and stability of the API. This knowledge allows manufacturers to optimize synthetic routes and purification processes to minimize the formation of impurities. globalpharmatek.com

Product Stability : Impurities can compromise the stability of an API, leading to degradation and a reduced shelf life. longdom.org Monitoring impurities helps in establishing appropriate storage conditions to ensure the product maintains its quality over time. globalpharmatek.com

Introduction to Irbesartan (B333) within Angiotensin II Receptor Blockers (ARBs) Chemistry

Irbesartan is a potent, non-peptide angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. nih.govdrugbank.com It functions by selectively blocking the binding of angiotensin II to the AT1 receptor, which is found in tissues like vascular smooth muscle and the adrenal gland. drugbank.com This blockade leads to vasodilation (relaxation of blood vessels) and reduced aldosterone (B195564) secretion, thereby lowering blood pressure. drugbank.com

Chemically, Irbesartan is 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one. nih.gov Its structure features a characteristic biphenyl-tetrazole group attached to a spiroimidazolinone moiety. nih.gov The synthesis of Irbesartan, like other "sartan" drugs, is a complex multi-step process. A common and more recent synthetic strategy involves the use of a trityl protecting group on the tetrazole ring. chem-soc.siresearchgate.net This approach utilizes key intermediates like 5-(4'-(bromomethyl)biphenyl-2-yl)-1-trityl-1H-tetrazole (BBTT) for alkylation of the spiroimidazolone core. chem-soc.siresearchgate.net The final step involves the acidic removal (deprotection or detritylation) of the trityl group to yield the final Irbesartan molecule. chem-soc.siacgpubs.org

Overview of Process-Related Impurities Associated with Irbesartan Drug Substance

The manufacturing process of Irbesartan can generate several process-related impurities. The specific impurity profile often depends on the synthetic route employed. chem-soc.si For syntheses involving a trityl-protected intermediate, a key process-related impurity is the N-trityl derivative of Irbesartan, often referred to as Irbesartan N-Trityl Impurity or Trityl-Irbesartan. chem-soc.siresearchgate.net

This impurity arises from the incomplete removal of the trityl (triphenylmethyl) protecting group from the tetrazole ring during the final deprotection step of the synthesis. acgpubs.org The trityl group is intentionally added to protect the acidic tetrazole moiety during an earlier alkylation step, and its persistence in the final product signifies an incomplete reaction or inefficient purification. chem-soc.siacgpubs.org The presence of this bulky, lipophilic trityl group alters the chemical properties of the molecule, making its control and quantification essential for ensuring the purity of the final Irbesartan API.

Detailed Findings on this compound

The this compound is a significant process-related impurity found in Irbesartan synthesized using trityl-protection chemistry. Its presence must be controlled to meet the stringent purity requirements set by pharmacopeias and regulatory agencies, which typically set an identification threshold of 0.10% for known impurities. chem-soc.siresearchgate.net

Formation and Structure

The impurity is structurally identical to Irbesartan, except for the presence of a trityl (triphenylmethyl, -C(Ph)3) group attached to one of the nitrogen atoms of the tetrazole ring. vulcanchem.com This impurity, chemically named 2-Butyl-3-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one, is a direct result of the incomplete acidic hydrolysis of the trityl-protected Irbesartan intermediate (Trityl-Irbesartan) in the final synthesis step. chem-soc.siacgpubs.org

Research has shown that regioisomerism is a key aspect of this impurity. While initial assumptions might suggest the trityl group is on the N-1 position of the tetrazole ring, detailed spectroscopic analyses have confirmed that the N-2 tritylated derivative is the predominant form generated during synthesis. vulcanchem.com

Analytical Characterization

Advanced analytical techniques are crucial for the detection, identification, and quantification of this impurity.

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method used to separate and quantify this compound from the main Irbesartan peak and other related substances. magtechjournal.comnih.gov Studies have reported HPLC analysis showing levels of N-trityl impurities in Irbesartan API. vulcanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS and its tandem version (LC-MS/MS) are powerful tools for the structural elucidation of impurities. magtechjournal.comindexcopernicus.com These methods provide molecular weight information and fragmentation patterns that confirm the identity of the this compound. innovareacademics.in

Nuclear Magnetic Resonance (NMR) Spectroscopy : Comprehensive 1D and 2D NMR techniques (like COSY, HSQC, and HMBC) have been instrumental in unambiguously confirming the chemical structure and, importantly, in differentiating between the N-1 and N-2 tritylated isomers. chem-soc.siresearchgate.net

The table below summarizes the key characteristics of the predominant N-2 isomer of this compound.

Table 1: Properties of this compound (N-2 Isomer)

Property Value
IUPAC Name 2-Butyl-3-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one vulcanchem.com
Alternative Name Irbesartan N2-Trityl Impurity vulcanchem.com
CAS Number 886999-35-5 vulcanchem.com
Molecular Formula C₄₄H₄₂N₆O vulcanchem.com
Molecular Weight 670.84 g/mol vulcanchem.com
Origin Process-related impurity from incomplete deprotection of Trityl-Irbesartan chem-soc.siacgpubs.org

| Typical Analytical Method | HPLC, LC-MS magtechjournal.comnih.gov |

Properties

CAS No.

886999-35-5

Molecular Formula

C44H42N6O

Molecular Weight

670.86

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-Butyl-3-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one; 

Origin of Product

United States

Irbesartan N Trityl Impurity: Structural Characterization and Formation Pathways

Structural Elucidation of Irbesartan (B333) N-Trityl Impurity

The Irbesartan N-Trityl Impurity is essentially an intermediate in the synthesis of irbesartan that persists as an impurity. Its structure is closely related to the final active pharmaceutical ingredient (API), with the key difference being the presence of a trityl group on the tetrazole ring.

Molecular Composition and Connectivity

The molecular formula of the this compound is C44H42N6O. rxnchem.com Its structure consists of the core irbesartan molecule covalently bonded to a triphenylmethyl (trityl) group. This connection occurs at one of the nitrogen atoms of the tetrazole ring. The impurity is chemically named 2-Butyl-3-[[2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one. synzeal.comsimsonpharma.com

Regioisomeric Considerations: N-1 vs. N-2 Tritylation of the Tetrazole Ring

The tetrazole ring in irbesartan contains two nitrogen atoms (N-1 and N-2) that are available for alkylation, leading to the potential formation of two different regioisomers of the N-Trityl impurity.

During the synthesis of sartans like irbesartan, the alkylation of the tetrazole ring can theoretically produce both N-1 and N-2 regioisomers. researchgate.net However, spectroscopic analysis of sartan intermediates containing the 5-(biphenyl-2-yl)tetrazole moiety has revealed that they predominantly exist as the N-2-trityl regioisomers. researchgate.net Although mixtures of N-1 and N-2 alkyl derivatives can be formed under various reaction conditions, the bulkier trityl group favors attachment at the N-2 position. researchgate.net

Precursors and Synthetic Routes Leading to this compound Formation

The formation of the this compound is intrinsically linked to synthetic pathways that utilize a trityl protecting group for the tetrazole moiety.

Use of N-trityl Protected Intermediates in Irbesartan Synthesis

A common strategy in irbesartan synthesis involves the protection of the tetrazole ring with a trityl group. researchgate.netacgpubs.org This protecting group prevents unwanted side reactions during subsequent synthetic steps. The trityl group is typically introduced by reacting the tetrazole with trityl chloride. acgpubs.org It is later removed, usually under acidic or alkaline conditions, to yield the final irbesartan product. researchgate.netgoogle.com If the deprotection step is incomplete, the N-trityl protected intermediate remains as an impurity in the final API. researchgate.net

Specific Intermediates Involved in Impurity Generation

5-(4'-(bromomethyl)biphenyl-2-yl)-1-trityl-1H-tetrazole (BBTT)

A key intermediate in several modern irbesartan synthesis procedures is 5-(4'-(bromomethyl)biphenyl-2-yl)-1-trityl-1H-tetrazole, commonly referred to as BBTT. researchgate.net This compound serves as a crucial building block, facilitating the attachment of the biphenyl-tetrazole moiety to the spiroimidazalone core of the irbesartan molecule. researchgate.netchem-soc.si The trityl group (triphenylmethyl) is employed as a protecting group for the tetrazole ring's nitrogen atom, preventing unwanted side reactions during synthesis. thieme.deacgpubs.org However, the stability of this protecting group can be a double-edged sword, as its premature or incomplete removal can lead to the formation of impurities. researchgate.netacgpubs.org

Compound NameCAS NumberMolecular FormulaMolecular Weight
5-(4'-(bromomethyl)biphenyl-2-yl)-1-trityl-1H-tetrazole124750-51-2C33H25BrN4557.495 g/mol

This table provides key identifiers for the BBTT intermediate. aschemicals.comchemicalbook.comsigmaaldrich.com

Tritylirbesartan as an Intermediate

The reaction of BBTT with 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one results in the formation of tritylirbesartan. researchgate.netgoogle.com This intermediate contains the complete carbon skeleton of irbesartan but still bears the trityl protecting group on the tetrazole ring. The final step in the synthesis is the deprotection (detritylation) of tritylirbesartan, typically under acidic conditions, to yield the final irbesartan product. researchgate.net

IntermediatePrecursorsProduct
Tritylirbesartan5-(4'-(bromomethyl)biphenyl-2-yl)-1-trityl-1H-tetrazole (BBTT) and 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-oneIrbesartan (after deprotection)

This table outlines the role of Tritylirbesartan in the synthesis of Irbesartan. researchgate.netgoogle.com

Mechanisms of N-Trityl Impurity Formation

The formation of the N-Trityl impurity is intrinsically linked to the chemical transformations involving the trityl-protected intermediates.

One of the primary pathways for the generation of the N-Trityl impurity is the partial or incomplete deprotection of trityl-protected intermediates like tritylirbesartan. researchgate.netacgpubs.org During the alkylation step where BBTT reacts with the spiroimidazolone, partial deprotection can occur, leading to the presence of detritylated species. chem-soc.si If the final deprotection step is not driven to completion, residual tritylirbesartan will remain in the final product as an impurity. acgpubs.orgnih.gov The trityl group's removal is an equilibrium process, and factors such as acid concentration and the presence of scavengers to trap the released trityl cation are critical for ensuring complete deprotection. sigmaaldrich.compeptide.com

Another significant mechanism involves undesired alkylation reactions of the tetrazole ring. researchgate.net If the trityl group is prematurely cleaved during the synthesis, the unprotected tetrazole ring becomes susceptible to alkylation. researchgate.netmdpi.com The tetrazole ring can exist in two tautomeric forms, 1H and 2H, and alkylation can occur at either the N-1 or N-2 position, leading to a mixture of regioisomeric impurities. researchgate.netmdpi.comresearchgate.net The reaction of these detritylated intermediates with remaining alkylating agents in the reaction mixture can generate these unwanted byproducts. researchgate.netmdpi.com

The reaction conditions employed during the synthesis of irbesartan play a pivotal role in controlling the levels of the N-Trityl impurity.

Temperature and reaction time are critical parameters that can influence the rate of both the desired reactions and the side reactions leading to impurity formation. Higher temperatures and prolonged reaction times can increase the likelihood of trityl group deprotection. acgpubs.orgnih.gov For instance, the tetrazole formation step in some older synthetic routes required high temperatures (refluxing in xylene at ~150°C) and long reaction times (66 hours), which could contribute to impurity formation. acgpubs.org Similarly, the alkylation step to form tritylirbesartan is typically conducted at temperatures ranging from 15°C to the reflux temperature of the solvent, with reaction times of up to 6 hours. google.com Careful optimization of these parameters is essential to maximize the yield of the desired product while minimizing the generation of the N-Trityl impurity and other related substances.

Influence of Reaction Conditions on Impurity Generation

Solvent and Reagent Selection Impact

The formation of this compound and other related process impurities is significantly influenced by the choice of solvents and reagents used during the synthesis of Irbesartan. The manufacturing process of Irbesartan often involves the use of a trityl protecting group for the tetrazole moiety, and the conditions for both the protection and subsequent deprotection steps are critical in determining the impurity profile of the final active pharmaceutical ingredient (API).

The synthesis of the key intermediate, trityl irbesartan, is typically achieved by reacting 5-(4'-(bromomethyl)biphenyl-2-yl)-1-(triphenylmethyl)tetrazole with 2-n-butyl-4-cyclopentane-2-imidazolin-5-one. This reaction is carried out in an organic solvent in the presence of a base and often a phase transfer catalyst. google.com The selection of these components plays a crucial role in the reaction's yield and purity. For instance, the use of a phase transfer catalyst like tetrabutylammonium (B224687) bromide is a preferred method. google.com Solvents such as dimethylformamide (DMF), dichloromethane, and tetrahydrofuran (B95107) (THF) are commonly employed. google.comacgpubs.org The choice of base, which can range from strong bases like sodium hydride (NaH) to mineral bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), also affects the reaction outcome. google.comacgpubs.org

A significant source of impurities arises from the partial or undesired deprotection of the trityl group from the tetrazole ring. This deprotection can lead to the formation of tetrazolic acids of sartans, which may exist as a mixture of 1H- and 2H-tautomeric forms. researchgate.netmdpi.com These tautomers can then undergo subsequent adverse alkylation reactions, resulting in the formation of N-1 and N-2-alkyl regioisomeric impurities. researchgate.netmdpi.com

The deprotection of the trityl group is an essential final step in Irbesartan synthesis. This step is commonly performed under acidic or basic conditions in various solvents. For example, deprotection can be carried out in boiling methanol (B129727). researchgate.net Another method involves the use of aqueous hydrochloride in a mixture of methanol and tetrahydrofuran. acgpubs.org The removal of the trityl group can also be achieved using a mineral base in an alcohol at an elevated temperature. google.com The choice of alcohol can include methanol, ethanol (B145695), isopropanol, or butanol. google.com A specific patent describes the use of acetyl chloride in a C1-C5 lower alcohol to remove the trityl group. google.com

The conditions of these deprotection reactions must be carefully controlled to minimize the formation of byproducts. For example, the trityl alcohol formed as a byproduct during deprotection can be a potential impurity that is difficult to remove. acgpubs.org

The table below summarizes the impact of different solvent and reagent selections on the formation of this compound and related substances as described in various synthetic methods.

Table 1: Impact of Solvent and Reagent Selection on Irbesartan Synthesis and Impurity Formation

Synthetic Step Solvents Reagents Observations and Impact on Impurities References
Synthesis of Trityl IrbesartanDimethylformamide (DMF)Sodium Hydride (NaH)Condensation reaction to form the precursor to Trityl Irbesartan. acgpubs.org
Synthesis of Trityl IrbesartanOrganic SolventPhase Transfer Catalyst (e.g., tetrabutylammonium bromide), BaseAims for a high yield of trityl irbesartan. google.com
Synthesis of Irbesartan Impurity ADichloromethaneSodium Hydroxide, Tetrabutylammonium BromideSynthesis starting from N-(triphenylmethyl)-5-(4'-bromomethyl biphenyl-2-yl) tetrazole. google.com
Deprotection of Trityl GroupMethanol, Tetrahydrofuran (THF)Aqueous HydrochlorideCleavage of the trityl group. acgpubs.org
Deprotection of Trityl GroupAlcohol (e.g., methanol, ethanol)Mineral Base (e.g., KOH)Reaction carried out at elevated temperatures. google.com
Deprotection of Trityl GroupC1-C5 Lower AlcoholAcetyl ChlorideRemoval of the trityl group. google.com
Formation of Regioisomeric ImpuritiesVariousAlkylating agents (e.g., methyl iodide, ethyl iodide)Partial deprotection of the trityl group can lead to tautomers that react to form N-1 and N-2 alkyl impurities. researchgate.netmdpi.com
PurificationAcetone, n-Hexane-Used for recrystallization to obtain the purified target product. google.com

Analytical Methodologies for Detection, Identification, and Quantification of Irbesartan N Trityl Impurity

Chromatographic Techniques for Impurity Profiling and Quantification

Chromatographic separation is the cornerstone for resolving and quantifying the Irbesartan (B333) N-Trityl impurity from the main Irbesartan API and other related substances. The significant difference in polarity between the highly non-polar trityl-protected impurity and the more polar Irbesartan molecule makes chromatographic methods highly effective.

The development of a stability-indicating HPLC method is essential for accurately profiling impurities in Irbesartan. Such methods are designed to separate the API from all potential process-related impurities and degradation products, ensuring that the analytical results are specific and accurate. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely applied technique for the analysis of Irbesartan and its impurities. jetir.org In this mode of chromatography, a non-polar stationary phase is used with a polar mobile phase. The non-polar nature of the Irbesartan N-Trityl impurity, conferred by the bulky, hydrophobic trityl group, results in a strong interaction with the stationary phase, leading to longer retention times compared to the active Irbesartan molecule. This characteristic allows for effective separation. researchgate.net

Methods developed for Irbesartan impurity profiling are capable of separating the main drug from its various impurities, which would include the N-Trityl intermediate. oaji.net Validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jetir.org

The choice between gradient and isocratic elution is critical in HPLC method development for impurity profiling.

Isocratic Elution : In this method, the composition of the mobile phase remains constant throughout the analytical run. Isocratic methods are generally simpler, more robust, and provide reproducible retention times. oaji.net They are suitable when the impurities to be separated have similar polarities and retention behaviors to the main component. Several isocratic RP-HPLC methods have been developed for Irbesartan analysis. For instance, a method using a mobile phase of methanol (B129727) and water (pH 3.0) in an 80:20 ratio has been reported. jetir.org

Gradient Elution : This method involves changing the mobile phase composition during the separation process, typically by increasing the proportion of the organic solvent. Gradient elution is particularly advantageous for analyzing samples containing compounds with a wide range of polarities, such as an API and its various process-related impurities. nih.gov For Irbesartan, which has multiple potential impurities including the highly non-polar N-Trityl impurity and more polar degradation products, a gradient method ensures that all components are eluted with good peak shape and in a reasonable timeframe. A gradient method might start with a higher percentage of aqueous buffer to elute polar impurities and gradually increase the organic solvent concentration to elute non-polar impurities like the N-Trityl compound. nih.govresearchgate.net

A typical gradient program for Irbesartan and its impurities involves a mixture of an acidic aqueous phase (Solvent A) and an organic phase like acetonitrile (B52724) (Solvent B). nih.govresearchgate.net The gradient ensures that even trace-level impurities are well-resolved from the main Irbesartan peak. nih.gov

Table 1: Illustrative HPLC Gradient Program for Irbesartan Impurity Profiling

Time (minutes) % Solvent A (Aqueous) % Solvent B (Organic) Elution Characteristics
0 70 30 Elution of polar impurities
15 40 60 Elution of Irbesartan and moderately polar impurities
25 20 80 Elution of non-polar impurities (e.g., Irbesartan N-Trityl)
30 20 80 Column wash
32 70 30 Re-equilibration
35 70 30 End of run

Note: This table is a representative example and not from a specific cited source.

The choice of the stationary phase is paramount for achieving the desired separation. For RP-HPLC analysis of Irbesartan and its N-Trityl impurity, columns with octadecylsilyl (ODS or C18) bonded silica (B1680970) gel are the most common choice. researchgate.net These stationary phases provide the necessary hydrophobic character to retain and separate molecules based on their polarity.

The this compound, being significantly more non-polar than Irbesartan, will exhibit stronger retention on a C18 column. Key parameters for column selection include:

Particle Size : Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) offer higher efficiency and better resolution but generate higher backpressure. researchgate.net

Column Dimensions : A standard analytical column typically has dimensions of 250 mm x 4.6 mm or 150 mm x 4.6 mm. jetir.orgresearchgate.net

End-capping : Modern C18 columns are often "end-capped" to block residual silanol (B1196071) groups on the silica surface, which can cause undesirable peak tailing, especially for basic compounds.

Table 2: Common HPLC Columns Used in Irbesartan Impurity Analysis

Column Name Stationary Phase Particle Size (µm) Dimensions (mm)
Hypersil ODS Octadecylsilyl (C18) 3 150 x 4.6
Cosmosil C18 C18 5 250 x 4.6
Ace C18 C18 - -
Purospher STAR RP-18 RP-18 end-capped 5 250 x 3.0

Data compiled from multiple sources. jetir.orgresearchgate.netcumhuriyet.edu.trmerckmillipore.com

The mobile phase composition, including the type of organic solvent, buffer, and pH, critically influences the retention and selectivity of the separation.

Organic Solvents : Acetonitrile and methanol are the most common organic modifiers used. Acetonitrile often provides better peak shapes and lower UV cutoff wavelengths. The mobile phase is typically a mixture of one of these solvents with an aqueous buffer. jetir.orgoaji.net

Aqueous Buffer and pH : A buffered aqueous phase is used to control the pH and the ionization state of the analytes. For Irbesartan, which contains an acidic tetrazole ring, the pH of the mobile phase is crucial. An acidic pH (commonly around 3.0 to 3.2) is often employed, using buffers like phosphate (B84403) or acids such as orthophosphoric acid. jetir.orgresearchgate.net At this pH, the carboxyl group of the tetrazole is protonated, which can lead to better retention and improved peak shape on a reverse-phase column. Optimizing the pH is essential to ensure that Irbesartan and the N-Trityl impurity are well-separated from each other and from other process-related substances.

While RP-HPLC is the predominant technique, other chromatographic methods can also be employed, particularly for preparative purposes or specialized analyses.

Thin-Layer Chromatography (TLC) : TLC is a simple, cost-effective method often used for reaction monitoring during synthesis to check for the consumption of starting materials and the formation of products and impurities. acgpubs.org It can be used to quickly assess the presence of the N-Trityl impurity in reaction mixtures. For isolation of impurities, semi-preparative HPTLC (High-Performance Thin-Layer Chromatography) techniques can also be utilized. oaji.net

Ultra-Performance Liquid Chromatography (UPLC) : UPLC utilizes columns with sub-2 µm particles to achieve faster analysis times and higher separation efficiency compared to traditional HPLC. A UPLC method using a C8 stationary phase has been described for the analysis of Irbesartan, indicating its applicability for impurity profiling with improved throughput. chem-soc.si

Flash Chromatography : For the isolation and purification of synthesized impurities for use as reference standards, flash chromatography on silica gel is a standard technique. This method was used to separate and purify impurities that are formed following the deprotection of the N-trityl irbesartan intermediate. researchgate.net

Other Chromatographic Separation Techniques

Spectroscopic and Spectrometric Techniques for Structural Characterization

Following separation, spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation and characterization of the this compound and its related compounds. chem-soc.siresearchgate.net

Mass spectrometry (MS) is a highly sensitive technique that provides critical information regarding the molecular weight and fragmentation patterns of pharmaceutical impurities. vulcanchem.comsemanticscholar.org It is a primary tool for identifying and characterizing process-related impurities in Irbesartan. researchgate.net The mass spectrum yields data concerning the molecular composition of the compound, which is a crucial first step in its identification. semanticscholar.org

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful combination for impurity analysis. synthinkchemicals.com This hyphenated technique allows for the separation of complex mixtures followed by detailed structural analysis of the individual components. synthinkchemicals.com For Irbesartan impurities, HPLC-MS data has been instrumental in suggesting the presence of isomeric structures and confirming their molecular composition. vulcanchem.comchem-soc.si Specific LC-MS/MS methods, sometimes referred to as "nMS²" techniques, utilize a triple quadrupole mass spectrometer to analyze fragmentation patterns, which aids in the characterization of trace-level impurities. mgacvlr.edu.in The molecular mass of impurities can be confirmed by observing the molecular ions in both positive [M+1] and negative [M-1] modes. mgacvlr.edu.in

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the precise elemental composition of a molecule. researchgate.net This capability is vital for distinguishing between compounds with the same nominal mass but different chemical formulas. HRMS has been used to fully characterize the tritylated isomers of Irbesartan impurities. researchgate.net Techniques like LC-MS/Time-of-Flight (TOF) have been applied to study the degradation products of Irbesartan, obtaining accurate mass and fragment patterns that are essential for assigning tentative structures to unknown impurities. nih.gov

Method Validation Parameters for Impurity Analysis

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) represent the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. For a pharmaceutical impurity, a sensitive method is required to detect and quantify it at levels that are relevant to safety thresholds.

Limit of Detection (LOD): This is the lowest amount of the this compound in a sample that can be detected but not necessarily quantitated as an exact value. It is commonly determined based on the signal-to-noise ratio, typically established at a ratio of 3:1.

Limit of Quantification (LOQ): This is the lowest amount of the this compound in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often established at a signal-to-noise ratio of 10:1.

These parameters are experimentally verified by preparing a series of diluted solutions of the this compound reference standard and injecting them into the chromatograph. While specific public data for this compound is not available, typical validated HPLC methods for other Irbesartan impurities report LOD and LOQ values in the range of nanograms to low micrograms per milliliter, ensuring that the method is sensitive enough for quality control purposes ajpaonline.comjetir.orgrjstonline.comresearchgate.netijrpc.compharmacophorejournal.com.

Table 1: Illustrative LOD and LOQ Data for Irbesartan and Other Related Impurities (Note: Data is not specific to N-Trityl Impurity)

AnalyteLOD (µg/mL)LOQ (µg/mL)Source
Irbesartan0.0740.24 ajpaonline.comrjstonline.com
Irbesartan0.7100.116 jetir.org
Irbesartan Impurity 1*16.03348.587 oaji.net
Irbesartan Impurity 2**16.06948.69 oaji.net

*Impurity 1: 2-Cyano-4'-bromomethyl biphenyl (B1667301) **Impurity 2: 2-n-butyl-1, 3-diazaspiro researchgate.netresearchgate.net-non-1-ene-4-one

Linearity and Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

For the this compound, linearity is typically assessed by preparing a series of at least five solutions of the reference standard at different concentrations, usually spanning from the LOQ to 150% of the expected impurity level. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The acceptance criterion for linearity is generally a correlation coefficient (r²) of not less than 0.99. The plot should be visually inspected for linearity, and the y-intercept should be minimal jetir.org.

Table 2: Example of Linearity Data for an Analytical Method

Concentration LevelConcentration (µg/mL)Peak Area (Arbitrary Units)
LOQ0.15,200
50%0.525,500
80%0.840,800
100%1.051,000
120%1.261,200
150%1.576,500
Correlation Coefficient (r²) -0.999
Linearity Equation -y = 51000x + 150

Accuracy and Precision (Repeatability and Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by spiking the drug product placebo with known amounts of the this compound at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The percentage recovery of the impurity is then calculated. For impurities, the recovery is generally expected to be within 80-120%.

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by analyzing a minimum of six replicate samples of the N-Trityl impurity at 100% of the test concentration.

Intermediate Precision (Inter-analyst/Inter-day precision): This expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.

The precision is reported as the relative standard deviation (%RSD) of the results. A low %RSD (typically not more than 10% for impurities at the specification limit) indicates a precise method.

Table 3: Illustrative Accuracy and Precision Data

ParameterLevelAcceptance CriteriaTypical Result
Accuracy LOQRecovery 80-120%98.5%
100%Recovery 90-110%101.2%
150%Recovery 90-110%99.8%
Precision
Repeatability100%%RSD ≤ 10%1.5%
Intermediate Precision100%%RSD ≤ 15%2.8%

Robustness and Ruggedness

Robustness is a measure of the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be tested by intentionally varying parameters such as:

pH of the mobile phase (e.g., ± 0.2 units)

Column temperature (e.g., ± 5 °C)

Flow rate (e.g., ± 0.1 mL/min)

Composition of the mobile phase (e.g., ± 2% absolute)

The effect of these changes on the system suitability parameters (e.g., peak resolution, tailing factor, theoretical plates) is evaluated. The method is considered robust if the system suitability criteria are met under all varied conditions rjstonline.com.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. It is often assessed as part of intermediate precision studies ijrpc.com.

Reference Standard Preparation and Qualification for Analytical Traceability

An accurately characterized reference standard for the this compound is essential for the validation and routine use of analytical methods. It serves as the basis for the identification and quantification of the impurity in test samples.

The preparation of the this compound reference standard involves its chemical synthesis. This impurity arises during the synthesis of Irbesartan when the trityl protecting group on the tetrazole ring is not completely removed. The synthesis can be achieved by the alkylation of the tetrazole ring of a protected intermediate, leading to a mixture of tritylated isomers. The desired N-Trityl impurity can then be isolated and purified from the reaction mixture using techniques such as flash chromatography researchgate.net.

Once synthesized and purified, the reference standard must be thoroughly characterized to confirm its identity and purity. This qualification process typically involves a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR): Used to unambiguously elucidate the chemical structure and confirm the position of the trityl group on the tetrazole ring researchgate.net.

Mass Spectrometry (MS): Confirms the molecular weight of the impurity.

Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information on the functional groups and chromophores present in the molecule researchgate.net.

Purity Determination: The purity of the reference standard is determined using a high-purity, mass balance approach. This involves using a validated, stability-indicating HPLC method to determine the area percentage of the main peak and quantify any related impurities. Other tests such as loss on drying, residue on ignition, and residual solvent content are also performed.

The qualified reference standard is then assigned a purity value and is stored under controlled conditions to ensure its stability. This well-characterized standard is crucial for preparing accurate standard solutions used in the quantification of the this compound during routine quality control testing of Irbesartan API. Several chemical suppliers offer Irbesartan N1-Trityl Impurity as a reference standard, which can be used for analytical method development and validation synzeal.comsimsonpharma.com.

Degradation Studies and Stability Assessment Leading to N Trityl Impurity Formation

Forced Degradation Studies

Irbesartan (B333) has demonstrated susceptibility to degradation under both acidic and basic hydrolytic conditions. researchgate.netnih.gov

Under acidic stress, significant degradation is observed when the drug is exposed to hydrochloric acid, particularly at elevated temperatures. akjournals.com One study reported approximately 31.04% degradation of irbesartan in 0.1N HCl when heated at 60°C for one hour. Another study conducted at 80°C in 0.1 M HCl also confirmed its degradation under acidic conditions. akjournals.com

In alkaline conditions, irbesartan also shows considerable degradation. nih.govresearchgate.net Exposure to 0.1N NaOH at 60°C for one hour resulted in 18.41% degradation of the drug. Studies have consistently shown that irbesartan is unstable in basic media, leading to the formation of specific degradation products. researchgate.netnih.gov In some cases, the rate of degradation was found to be more pronounced under alkaline stress compared to acidic stress, with one study noting approximately 70% degradation after 24 hours at 80°C in 0.1 M NaOH. akjournals.com

ConditionReagentTemperatureDurationObserved DegradationReference
Acidic0.1N HCl60°C1 hour~31%
Acidic0.1 M HCl80°CNot SpecifiedDegradation observed akjournals.com
Basic0.1N NaOH60°C1 hour~18%
Basic0.1 M NaOH80°C24 hours~70% akjournals.com

Studies on the oxidative degradation of irbesartan have shown it to be relatively stable. nih.govresearchgate.net When subjected to oxidative stress using hydrogen peroxide (H₂O₂), little to no degradation has been reported. akjournals.com One study using 3% H₂O₂ found that irbesartan remained stable. Another investigation using a more concentrated 30% H₂O₂ solution for five days at room temperature also concluded that the drug was not degraded under these oxidative conditions. akjournals.com

ReagentConcentrationTemperatureDurationResultReference
Hydrogen Peroxide3%Not Specified4 hoursStable
Hydrogen Peroxide30%Room Temperature5 daysStable akjournals.com

Irbesartan generally exhibits high stability under photolytic stress. humanjournals.com When exposed to UV light for 48 hours in a photostability chamber, no degradation peaks were observed. humanjournals.com Similarly, exposure of the solid drug to direct sunlight (approximately 60,000–70,000 lux) for two days did not result in significant degradation. akjournals.comakjournals.com However, some studies have noted degradation under specific "photoacidic" conditions, suggesting that the presence of an acidic environment combined with light exposure may induce degradation pathways not seen under neutral photolytic conditions. researchgate.netnih.gov

ConditionExposureDurationResultReference
UV LightPhotostability Chamber48 hoursStable humanjournals.com
Sunlight~60,000–70,000 lux2 daysStable akjournals.comakjournals.com
PhotoacidicNot SpecifiedNot SpecifiedDegradation observed researchgate.netnih.gov

The irbesartan molecule is largely stable to thermal stress. akjournals.com Studies have been conducted by exposing the solid drug to dry heat in ovens at elevated temperatures for extended periods. When exposed to 60°C for 48 hours, irbesartan was found to be stable with no degradation peaks appearing. Another study involving exposure to a dry heat of 50°C for two months also showed no significant degradation, confirming the drug's thermal stability. akjournals.com

ConditionTemperatureDurationResultReference
Dry Heat60°C48 hoursStable
Dry Heat50°C60 daysStable akjournals.com

Specific data from forced degradation studies focusing solely on humidity stress for irbesartan are not extensively detailed in the reviewed literature. Typically, humidity is assessed as part of long-term and accelerated stability testing rather than a standalone forced degradation condition.

Identification of Irbesartan N-Trityl Impurity as a Degradation Product

The this compound is not identified as a degradation product resulting from forced degradation (hydrolytic, oxidative, photolytic, or thermal stress) studies. vulcanchem.comresearchgate.net Instead, it is characterized as a process-related impurity that arises during the synthesis of the irbesartan active pharmaceutical ingredient (API). vulcanchem.com

The formation of this impurity is specifically linked to synthetic routes that use a triphenylmethyl (trityl) group as a protecting agent for the tetrazole ring. vulcanchem.comresearchgate.net The impurity can be generated through two primary mechanisms during manufacturing:

Incomplete detritylation: The final step in this synthetic pathway involves the removal of the trityl protecting group. If this reaction does not proceed to completion, residual trityl-protected irbesartan remains in the final product. vulcanchem.com

Side reactions: The trityl group may be attached to either the N-1 or N-2 position of the tetrazole ring, leading to isomeric forms of the impurity. vulcanchem.com

Therefore, while forced degradation studies are crucial for identifying potential degradants that may form during the shelf life of the drug product, the this compound is considered a synthetic byproduct. Its control and monitoring are a function of manufacturing process optimization and purification, rather than a matter of product stability under environmental stresses. vulcanchem.com

Development of Stability-Indicating Methods for Monitoring Impurities

To ensure the quality and purity of Irbesartan, robust stability-indicating analytical methods are essential. These methods are designed to separate and quantify the active ingredient, its process-related impurities (including the N-Trityl impurity), and any degradation products that may form during storage. nih.govresearchgate.net The most widely employed technique for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC). akjournals.comijpsm.comacademicstrive.com

A stability-indicating method must be validated for its specificity, demonstrating that it can unequivocally assess the drug in the presence of its potential impurities and degradants. nih.govresearchgate.net Validation parameters typically include accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.net

Several studies have detailed the development and validation of such methods for Irbesartan and its impurities. These methods are capable of resolving Irbesartan from the N-Trityl impurity and other known process-related and degradation products. nih.govbenthamdirect.com The chromatographic conditions are optimized to achieve adequate separation and sensitivity for all relevant compounds.

The table below summarizes typical parameters for stability-indicating HPLC/UPLC methods developed for the analysis of Irbesartan and its impurities.

ParameterTypical ConditionsReference
Chromatographic ModeReverse-Phase Liquid Chromatography (RP-LC) akjournals.comnih.gov
Stationary Phase (Column)Octadecylsilyl (C18) or Octylsilyl (C8) (e.g., Hypersil ODS, BEH C18) nih.govakjournals.comnih.gov
Mobile PhaseGradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403), orthophosphoric acid) and an organic modifier (e.g., acetonitrile (B52724), methanol) akjournals.comnih.govmerckmillipore.com
pH of Aqueous PhaseAcidic (e.g., pH 3.2) nih.govmerckmillipore.com
Flow Rate0.1 - 1.2 mL/min akjournals.comnih.gov
Detection WavelengthUV detection at 220 nm or 229 nm akjournals.comnih.govbenthamdirect.com
Column TemperatureAmbient or controlled (e.g., 30°C) benthamdirect.com

These methods have proven effective in separating the main drug peak from the peaks of its impurities, thereby demonstrating the necessary stability-indicating power for routine quality control analysis and for monitoring the stability of Irbesartan in solid oral dosage forms. nih.govresearchgate.net The use of advanced hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Nuclear Magnetic Resonance (NMR) spectroscopy has also been instrumental in the identification and structural elucidation of unknown degradation products formed during stress studies. scilit.com

Impurity Control Strategies in Irbesartan Pharmaceutical Manufacturing

Process Analytical Technology (PAT) Applications for In-Process Impurity Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of Critical Process Parameters (CPPs) that affect Critical Quality Attributes (CQAs). mt.com Its implementation in Irbesartan (B333) manufacturing allows for real-time or near-real-time monitoring of the synthesis, enabling proactive control over the formation of impurities like the N-Trityl derivative.

The primary goal of PAT is to build quality into the product by design, moving away from reliance solely on end-product testing. sigmaaldrich.com For monitoring Irbesartan N-Trityl Impurity, various PAT tools can be integrated into the manufacturing process, particularly during and after the detritylation step.

Key PAT applications include:

Spectroscopic Techniques: In-line or on-line spectroscopic tools such as Near-Infrared (NIR) and Raman spectroscopy can monitor the conversion of Trityl-Irbesartan to Irbesartan. By tracking the disappearance of the trityl group's spectral signature and the appearance of the final API's signature, operators can ensure the detritylation reaction goes to completion, thus minimizing the residual N-Trityl impurity.

Chromatographic Techniques: At-line High-Performance Liquid Chromatography (HPLC) systems can be employed for rapid analysis of reaction samples. This provides quantitative data on the levels of Irbesartan, Trityl-Irbesartan, and the N-Trityl impurity, allowing for precise determination of the reaction endpoint and immediate detection of process deviations.

By providing real-time data, PAT enables a more thorough understanding and control of the manufacturing process, ensuring consistent product quality and minimizing batch failures due to unacceptable impurity levels. nih.gov

Table 1: PAT Tools for In-Process Monitoring of this compound

PAT Tool Application Point Parameter Monitored Benefit
NIR Spectroscopy Detritylation Reactor Concentration of Trityl-Irbesartan and Irbesartan Real-time, non-destructive monitoring of reaction progress.
Raman Spectroscopy Detritylation Reactor / Crystallization Molecular structure changes, conversion rates Provides chemical-specific information to ensure complete deprotection.

| At-line HPLC | Post-Detritylation / Purification | Quantitative levels of Irbesartan and related impurities | Rapid, precise quantification to confirm impurity levels are within specification before proceeding. |

Strategies for Minimizing this compound Formation During Synthesis

The formation of this compound is directly linked to the synthesis route, particularly the deprotection step where the trityl group is cleaved from the tetrazole ring. acgpubs.org A multi-faceted approach focusing on reaction optimization, material control, and purification is necessary to minimize its presence.

The conditions of the detritylation reaction are the most critical factors influencing the level of residual this compound. Incomplete reaction is the primary cause of this impurity.

Acid Concentration and Type: The cleavage of the trityl group is typically acid-catalyzed. Optimizing the concentration and type of acid (e.g., hydrochloric acid) is crucial. Insufficient acid can lead to an incomplete reaction, while excessive or overly harsh acid conditions might promote the formation of other degradation products.

Temperature and Reaction Time: The reaction kinetics are highly dependent on temperature. The process must be run at a temperature high enough to ensure a reasonable reaction rate but low enough to prevent degradation. researchgate.net The reaction time must be sufficient to drive the deprotection to completion. In-process monitoring with PAT tools can help define the optimal reaction endpoint precisely.

Solvent System: The choice of solvent (e.g., a mixture of methanol (B129727) and tetrahydrofuran) affects the solubility of both the reactant (Trityl-Irbesartan) and the product (Irbesartan), influencing reaction efficiency. acgpubs.org An optimized solvent system ensures a homogeneous reaction environment, facilitating complete conversion.

Table 2: Impact of Reaction Parameters on N-Trityl Impurity Formation

Parameter Sub-Optimal Condition Consequence Optimization Strategy
Reaction Time Too short Incomplete detritylation Monitor reaction completion using at-line HPLC or spectroscopy.
Temperature Too low Slow or incomplete reaction Define optimal temperature range through process development studies.
Acid Catalyst Insufficient concentration Incomplete cleavage of trityl group Stoichiometric optimization and control of catalyst addition.

| Mixing/Agitation | Poor | Localized concentration gradients | Ensure adequate agitation to maintain a homogeneous reaction mixture. |

The quality of starting materials and reagents has a direct impact on the impurity profile of the final API.

Purity of Trityl-Irbesartan Intermediate: The intermediate, Trityl-Irbesartan, must be of high purity. The presence of impurities in this intermediate can carry through the process or interfere with the detritylation reaction, potentially leading to the formation of new, unidentified impurities.

Quality of Reagents: The purity of reagents used in the detritylation step, such as the acid and solvents, is also important. Contaminants in these materials could potentially react with the intermediate or the final product. For instance, the presence of other electrophiles could lead to side reactions with the unprotected tetrazole ring of Irbesartan. researchgate.netmdpi.com

Ensuring the quality of all inputs through rigorous supplier qualification and incoming material testing is a fundamental aspect of impurity control.

Even with an optimized synthesis, trace amounts of this compound may remain. Therefore, effective purification techniques are essential to reduce its level in the final API to within acceptable limits.

Crystallization/Recrystallization: This is the most common method for purifying the crude Irbesartan. The process relies on the solubility differences between Irbesartan and the N-Trityl impurity in a given solvent system (e.g., ethanol (B145695) or isopropanol). acgpubs.orggoogle.com By carefully controlling parameters such as temperature, cooling rate, and solvent composition, Irbesartan can be selectively crystallized, leaving the more soluble impurity in the mother liquor.

Washing and Filtration: After crystallization, the isolated solid is typically washed with a suitable solvent to remove any residual mother liquor containing dissolved impurities.

Chromatography: While generally avoided for large-scale commercial production due to cost, column chromatography can be used for purification if high levels of impurities are present that cannot be removed by crystallization alone. acgpubs.org

In-Process Control (IPC) and Quality Control (QC) Applications for Impurity Assessment

Rigorous analytical testing at critical stages of the manufacturing process (IPC) and on the final product (QC) is necessary to ensure that the this compound is controlled within its specified limits. synzeal.com

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose. nih.gov A validated, stability-indicating HPLC method is developed to separate Irbesartan from all its known process-related and degradation impurities, including the N-Trityl impurity.

Key aspects of the analytical method include:

Specificity: The method must be able to resolve the N-Trityl impurity peak from the main Irbesartan peak and other potential impurities.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The method must be sensitive enough to detect and accurately quantify the impurity at levels well below the specification limit.

Linearity and Accuracy: The method should provide results that are directly proportional to the concentration of the impurity and are close to the true value.

IPC checks are performed after the detritylation and purification steps to confirm the impurity has been reduced to the expected level before proceeding. Final QC testing on the API batch confirms that it meets all specifications, including the limit for the this compound, before it is released for formulation.

Table 3: Typical IPC/QC Testing for this compound

Control Point Test Method Acceptance Criterion
In-Process Control (Post-Detritylation) Assay and Impurity Profile HPLC N-Trityl Impurity below a pre-defined in-process limit.
In-Process Control (Post-Purification) Impurity Profile HPLC N-Trityl Impurity significantly reduced, approaching final specification.

| Quality Control (Final API) | Identification, Assay, and Impurity Profile | HPLC, Spectroscopy | N-Trityl Impurity must not exceed the ICH reporting/identification threshold (e.g., ≤0.10%). chem-soc.si |

Regulatory Guidelines for Impurity Control (Focus on Analytical and Process Aspects)

Global regulatory bodies, through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established comprehensive guidelines for the control of impurities in new drug substances. europa.eumca.gm The primary guideline is ICH Q3A(R2), "Impurities in New Drug Substances." ich.org

This guideline provides a framework for reporting, identifying, and qualifying impurities based on established thresholds.

Reporting Threshold: Any impurity observed at a level greater than the reporting threshold must be reported in the registration application. For a maximum daily dose of ≤2 g/day , this threshold is typically 0.05%. ich.org

Identification Threshold: Any impurity present above the identification threshold must have its structure elucidated. For a maximum daily dose of ≤2 g/day , this is typically 0.10% or 1.0 mg per day intake, whichever is lower. ich.orgikev.org The this compound would need to be identified if it consistently appears above this level in batches manufactured by the proposed commercial process.

Qualification Threshold: This is the level above which an impurity's biological safety must be established. For an impurity like Irbesartan N-Trityl, if its level exceeds the identification threshold (e.g., 0.15%), a qualification study would be required to justify the proposed specification limit. gally.ch

From a process and analytical perspective, these guidelines mandate that:

The synthesis, purification, and storage processes are designed to control impurities. ikev.org

Analytical procedures used to detect and quantify impurities are properly validated for specificity, sensitivity, and accuracy, as outlined in ICH Q2(R1). mca.gmich.org

Specifications for the new drug substance must include a list of specified impurities (identified or unidentified) with defined acceptance criteria. ich.org

In addition to ICH guidelines, national regulatory agencies like the U.S. FDA have also focused on specific impurity concerns, such as the presence of nitrosamines in sartan medications, reinforcing the need for thorough process understanding and control to prevent the formation of any potentially harmful impurity. fda.govfda.govnursingnotes.co.uk

Table 4: ICH Q3A(R2) Thresholds for Impurities

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg/day intake (whichever is lower) 0.15% or 1.0 mg/day intake (whichever is lower)

International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q3A/B for Impurities in New Drug Substances/Products)

The International Conference on Harmonisation (ICH) provides a framework of guidelines to ensure the quality, safety, and efficacy of pharmaceuticals. Specifically, the ICH Q3A(R2) guideline for impurities in new drug substances and the Q3B(R2) guideline for impurities in new drug products are fundamental to managing impurities like this compound. jpionline.orgeuropa.euich.org These documents offer a scientific approach to the control of impurities, classifying them and establishing thresholds that trigger the need for reporting, identification, and toxicological qualification. jpionline.orgslideshare.net The primary goal is to control impurities that may arise during the synthesis, purification, and storage of the drug substance and its subsequent formulation into the drug product. jpionline.orgich.org

The ICH Q3A guideline establishes thresholds for the identification of impurities in a new drug substance. jpionline.orgich.org These thresholds are based on the maximum daily dose (MDD) of the drug. Any impurity observed at a level greater than the identification threshold in batches manufactured by the proposed commercial process should be identified. ich.orgfda.gov This involves characterizing its chemical structure. For degradation products observed during stability studies, identification is also required if they exceed this threshold. ich.org

ICH Q3A Impurity Identification Thresholds

Maximum Daily DoseIdentification Threshold
≤ 2 g/day0.10% or 1.0 mg per day intake (whichever is lower)
> 2 g/day0.05%

Data sourced from ICH Q3A Guidelines. slideshare.net

In the context of process control, ICH guidelines set distinct thresholds for reporting and qualifying impurities, which are essential for monitoring and ensuring the consistency of the manufacturing process.

Reporting Threshold : This is the limit above which an impurity must be reported in regulatory submissions. slideshare.netich.orgeuropa.eu It serves as a practical limit for routine monitoring and documentation, ensuring that all relevant impurities are tracked. jpionline.org Any impurity level greater than the reporting threshold must be documented with the analytical procedures indicated. ich.orgich.org

Qualification Threshold : This is the limit above which an impurity's biological safety must be established. slideshare.neteuropa.eu If an impurity level exceeds this threshold, a comprehensive toxicological evaluation is required to justify the proposed acceptance criterion. jpionline.org The qualification process involves acquiring and evaluating data that establishes the biological safety of that specific impurity. slideshare.net

Significant variation in batch-to-batch impurity levels, even below the qualification threshold, can indicate that the manufacturing process is not adequately controlled or validated. fda.gov

ICH Q3A Reporting and Qualification Thresholds

Maximum Daily DoseReporting ThresholdQualification Threshold
≤ 2 g/day0.05%0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day0.03%0.05%

Data sourced from ICH Q3A Guidelines. slideshare.net

Pharmacopoeial Standards (e.g., USP, European Pharmacopoeia) for Impurity Control

Major pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide official monographs that set the standards for drug quality. These monographs for Irbesartan include specific tests and acceptance criteria for impurities. This compound is recognized and listed in these compendia, typically under the name "Irbesartan Impurity A" or "Irbesartan Related Compound A". lgcstandards.comsimsonpharma.com These pharmacopoeial standards are legally binding in their respective regions and provide the analytical test procedures and limits necessary to control such impurities in the drug substance.

The control and quantification of Irbesartan Impurity A rely on robust analytical methods, typically High-Performance Liquid Chromatography (HPLC). merckmillipore.comacademicstrive.com Pharmacopoeial methods, such as the one described in the USP, detail the specific chromatographic conditions for analysis.

Minor adjustments to these methods may be permissible as per general chromatographic principles (e.g., adjustments to mobile phase pH or composition, column temperature, or flow rate) to meet system suitability criteria. However, any significant modification requires full validation.

System suitability testing (SST) is a mandatory part of the analytical procedure, performed before the analysis of any samples. ejbps.com SST ensures that the chromatographic system is performing adequately for the intended analysis. For the analysis of Irbesartan and its related compound A, key system suitability requirements are defined to ensure proper separation and quantification. A critical parameter is the resolution between the peak for Irbesartan and the peak for Irbesartan Related Compound A, which must be not less than 2.0 according to the USP method. merckmillipore.com

Typical System Suitability Requirements for Irbesartan Impurity A Analysis

ParameterAcceptance Criterion
Resolution (R)Resolution between Irbesartan and Irbesartan Related Compound A is not less than 2.0. merckmillipore.com
Relative Standard Deviation (RSD)For replicate injections of the standard solution, the RSD is not more than 2.0%.
Tailing Factor (T)Typically not more than 2.0 for the main peaks. ijpsm.com
Theoretical Plates (N)Typically not less than 2000. ijpsm.commedipol.edu.tr

Advanced Research Perspectives and Future Directions in Irbesartan Impurity Science

Computational Chemistry and Molecular Modeling for Impurity Prediction and Mechanism Elucidation

Computational chemistry and molecular modeling are emerging as indispensable tools in modern pharmaceutical development for proactively identifying and controlling impurities. These in-silico methods allow researchers to predict the formation of potential impurities, including process-related impurities like Irbesartan (B333) N-Trityl Impurity, and to understand their formation mechanisms at a molecular level.

Detailed Research Findings: Scientists are utilizing computational tools to simulate reaction pathways and predict by-products that may arise during synthesis. chemrxiv.orgchemrxiv.org AI-assisted platforms can analyze reactants, reagents, and solvents to forecast a wide range of possible impurities, including those present at very low levels that might be missed by traditional analysis. researchgate.net This predictive capability is crucial for identifying impurities that could propagate through multi-step syntheses. chemrxiv.org

For mechanism elucidation, techniques such as Density Functional Theory (DFT) and ab initio modeling help characterize degradation pathways by identifying the most reactive sites on a molecule. mdpi.com By mapping electrostatic potential and analyzing frontier molecular orbitals (HOMO-LUMO), researchers can predict which parts of the irbesartan molecule are susceptible to degradation under specific stress conditions, leading to the formation of various impurities. mdpi.com This theoretical understanding allows for the rational design of synthetic routes and storage conditions that minimize impurity formation. researchgate.net

Table 1: Applications of Computational Chemistry in Impurity Science

Computational Approach Application in Impurity Prediction & Elucidation Relevance to Irbesartan Impurities
AI-Based Reaction Predictors Predicts potential by-products and side-products from reactants, reagents, and solvents. chemrxiv.orgresearchgate.net Can forecast the likelihood of incomplete detritylation leading to N-Trityl Impurity based on reaction conditions.
Quantum Mechanics (e.g., DFT) Elucidates reaction mechanisms and degradation pathways by modeling electronic structure. mdpi.com Helps understand the energetics of trityl group cleavage and identifies conditions that might favor impurity formation.
Molecular Modeling Simulates the interaction between impurities and the active pharmaceutical ingredient (API) crystal lattice. researchgate.net Provides insight into how the N-Trityl Impurity might be incorporated into the final irbesartan drug substance.

| ADME/Tox Prediction | Assesses the potential toxicity of identified or predicted impurities based on their chemical structure. tandfonline.com | Allows for early-stage risk assessment of process-related impurities without synthesizing them. |

Green Chemistry Approaches for Sustainable Impurity Control and Mitigation

Green chemistry, or sustainable chemistry, provides a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com Applying these principles to irbesartan synthesis is a key strategy for sustainable impurity control, as it focuses on preventing impurity formation at its source.

Detailed Research Findings: The principles of green chemistry target the root causes of impurity generation. jddhs.com This includes the adoption of safer solvents to replace hazardous ones like dichloromethane, thereby reducing the risk of solvent-related impurities. instituteofsustainabilitystudies.com The use of catalytic reactions, particularly biocatalysis, offers high selectivity, minimizing the formation of unwanted side products under mild conditions. mdpi.com Research into improved synthetic routes for irbesartan focuses on increasing "atom economy"—maximizing the incorporation of materials into the final product—which inherently reduces waste and potential impurities. ijsrp.orgresearchgate.net For instance, developing new synthetic pathways that avoid highly toxic reagents or elaborate protection-deprotection steps, such as the use of the trityl group, can lead to a cleaner impurity profile. acs.orgacgpubs.org

Table 2: Green Chemistry Principles for Impurity Control in Irbesartan Synthesis

Green Chemistry Principle Strategy for Impurity Mitigation Example Application
Waste Prevention Design syntheses with higher yields and fewer side reactions. Developing a more efficient Suzuki coupling reaction in the irbesartan synthesis pathway. researchgate.net
Safer Solvents & Auxiliaries Replace hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical CO2. instituteofsustainabilitystudies.com Avoiding solvents known to contain reactive impurities that could lead to by-products.
Use of Catalysis Employ highly selective catalysts (e.g., biocatalysts, phase-transfer catalysts) to direct the reaction towards the desired product. mdpi.com Using a solid-supported base catalyst that can be easily removed and recycled, preventing contamination.
Design for Degradation Design molecules that degrade into non-toxic substances after use (less relevant for impurity control). N/A

| Real-time Analysis | Implement Process Analytical Technology (PAT) to monitor reactions and prevent excursions that lead to impurity formation. | Using in-line spectroscopy to track the completion of the detritylation step, ensuring residual N-Trityl Impurity is minimized. |

Development of Novel Analytical Techniques for Trace Impurity Profiling

The accurate detection and quantification of trace-level impurities are fundamental to ensuring drug safety. Research is continuously focused on developing more sensitive, specific, and rapid analytical methods for impurity profiling.

Detailed Research Findings: Modern analytical chemistry has moved beyond traditional High-Performance Liquid Chromatography (HPLC). academicstrive.com Advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) offer higher resolution and faster analysis times, making them ideal for separating complex mixtures of related substances. nih.govtandfonline.com The hyphenation of chromatographic systems with mass spectrometry (MS) has become the gold standard for impurity identification. biomedres.us Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide not only retention time data but also mass-to-charge ratio information, enabling the structural elucidation of unknown impurities even at trace levels. biomedres.usijprajournal.com For complex structural analysis, the coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) allows for the online separation and definitive characterization of impurities. tandfonline.comijprajournal.com

Table 3: Comparison of Novel Analytical Techniques for Impurity Profiling

Technique Principle Advantages for Trace Impurity Profiling
UPLC (Ultra-Performance Liquid Chromatography) Chromatography using smaller particle size columns (<2 µm) for higher efficiency. nih.gov Faster run times, improved resolution, and higher sensitivity compared to conventional HPLC.
LC-MS (Liquid Chromatography-Mass Spectrometry) Separates compounds by chromatography and detects them by mass. tandfonline.com Provides molecular weight information, enabling identification of unknown impurities without a reference standard.
GC-MS (Gas Chromatography-Mass Spectrometry) Separates volatile compounds by gas chromatography and detects them by mass. nih.gov Highly effective for volatile and semi-volatile impurities, such as residual solvents or certain degradation products.
SFC (Supercritical Fluid Chromatography) Uses a supercritical fluid (e.g., CO2) as the mobile phase. biomedres.us Effective for separating chiral compounds and other difficult-to-separate impurities. alfa-chemistry.com

| LC-NMR (Liquid Chromatography-NMR Spectroscopy) | Couples HPLC separation with NMR detection. ijprajournal.com | Provides definitive structural elucidation of unknown impurities directly from the separated peak. |

Impurity Profiling in Generic Drug Development for Bioequivalence Assessment (Analytical Focus)

For generic drugs, demonstrating bioequivalence to the reference listed drug (RLD) is paramount. While pharmacokinetic studies are essential, a critical and often overlooked component is the comparative analytical assessment of impurity profiles. Regulatory bodies require that the impurity profile of a generic product be qualitatively and quantitatively similar to that of the innovator product.

Detailed Research Findings: The development of a generic drug involves a thorough analysis of the RLD to establish a baseline impurity profile. nih.gov Any impurity in the generic product that exceeds the identification threshold (as defined by ICH guidelines) and is not present in the RLD must be identified and qualified for safety. spectroscopyonline.com This presents an analytical challenge, as different synthetic routes used by generic manufacturers can lead to different process-related impurities. nih.govbaertschiconsulting.com For example, a generic irbesartan synthesized via a trityl-based route would need to control for the N-Trityl Impurity, whereas a generic made via a different route would have a different set of potential impurities. Therefore, comprehensive impurity profiling using validated, stability-indicating analytical methods is crucial to ensure that the generic product is as safe and effective as the original. researchgate.net

Table 4: Analytical Focus in Generic Drug Impurity Profiling

Aspect Innovator Drug Generic Drug
Objective Identify and qualify impurities formed during development. Demonstrate that the impurity profile is comparable to the Reference Listed Drug (RLD). alfa-chemistry.com
Primary Challenge Characterizing novel, unknown impurities. Managing impurities arising from different synthetic routes, excipients, or manufacturing processes. nih.gov
Regulatory Requirement Set specifications for all identified impurities above the reporting threshold. Justify any new impurity or any impurity present at a significantly higher level than in the RLD. spectroscopyonline.com

| Analytical Strategy | Development of stability-indicating methods and forced degradation studies. | Comparative analysis against RLD, including analysis of multiple RLD batches to understand variability. |

Research into Emerging Impurities and Unidentified Related Substances in Sartans

The discovery of nitrosamine (B1359907) impurities in several sartan medications triggered a global regulatory investigation and heightened awareness of the potential for unexpected and harmful contaminants in widely used drugs. europa.eunih.govpharmaceutical-technology.com This event has spurred further research into other emerging impurities and unidentified related substances in this class of drugs.

Detailed Research Findings: Beyond nitrosamines, regulatory agencies and pharmaceutical manufacturers are now investigating other classes of potentially mutagenic impurities. One such class is azido (B1232118) impurities, which have been detected in batches of losartan (B1675146) and irbesartan. pharmacist.com These impurities can form during the synthesis of the tetrazole ring, a core structural feature of many sartans. nih.gov The ongoing scrutiny has led to a more proactive approach, where manufacturers are expected to conduct comprehensive risk assessments of their processes to anticipate and control for any potential impurity, rather than just testing for known ones. fda.gov This includes a deeper investigation of starting materials, reagents, and the potential for degradation products to form under various conditions. baertschiconsulting.com

It is crucial to distinguish the Irbesartan N-Trityl Impurity from the highly publicized nitrosamine impurities (e.g., NDMA, NDEA), as their origins, chemical structures, and formation mechanisms are fundamentally different.

The This compound is a process-related impurity that is directly linked to a specific, and common, synthetic route for irbesartan. researchgate.net In this synthesis, a trityl (triphenylmethyl) group is used as a protecting group for the tetrazole ring. The impurity is formed when this protecting group is not completely removed during the final deprotection step of the synthesis. acgpubs.org Its presence is therefore an indicator of an incomplete reaction or inefficient purification.

In contrast, nitrosamine impurities are not structurally related to the sartan molecule itself. They are unintended contaminants that were found to form under specific reaction conditions used by some manufacturers. veeprho.comnih.gov Their formation typically involved the reaction of secondary or tertiary amines (often present as impurities in solvents like dimethylformamide) with a nitrosating agent, such as nitrous acid. fsmj.ruviamedica.pl The nitrous acid was often generated in situ when sodium nitrite (B80452) was used to quench residual azide (B81097) from the tetrazole ring synthesis. veeprho.comnih.gov This specific combination of reagents, solvents, and conditions led to the unexpected formation of carcinogenic nitrosamines.

Table 5: Comparison of this compound and Nitrosamine Impurities

Feature This compound Nitrosamine Impurities (e.g., NDMA, NDEA)
Origin Process-related impurity from an intermediate. researchgate.net Unintended contaminant from a side reaction. veeprho.comnih.gov
Formation Mechanism Incomplete cleavage (deprotection) of the trityl protecting group from the tetrazole ring. acgpubs.org Reaction of secondary/tertiary amine impurities with a nitrosating agent (e.g., nitrous acid). fsmj.ruviamedica.pl
Chemical Structure Structurally similar to Irbesartan, but with a large triphenylmethyl (C(C6H5)3) group attached. Small, simple molecules (e.g., (CH3)2N-N=O for NDMA) not structurally related to the drug.
Reason for Presence Incomplete final synthesis step or inadequate purification. Specific combination of reagents (sodium nitrite) and solvent impurities (amines) in the manufacturing process. nih.gov

| Toxicological Profile | Not typically associated with genotoxicity; controlled as a standard process impurity. | Classified as probable human carcinogens, requiring control at extremely low levels (parts per billion). europa.euresearchgate.net |

Q & A

Q. What analytical methods are recommended for quantifying Irbesartan N-Trityl Impurity and related compounds in drug substances?

A reversed-phase HPLC-UV method using a Kromasil C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of pH 3.2 buffer and acetonitrile (60:40 v/v) at 1.5 mL/min flow rate is validated for impurity quantification. Detection at 258 nm ensures specificity for genotoxic impurities like 2-cyano-4’-bromomethyl biphenyl. Method validation parameters include precision (RSD ≤1.66%), accuracy (98.34–103.46% recovery), and linearity (R² = 0.9999) . For routine analysis, the method adheres to ICH guidelines, with a limit of detection (LOD) of 0.167 µg/g and limit of quantification (LOQ) of 0.506 µg/g .

Q. How are genotoxic impurities like N-nitroso derivatives controlled in Irbesartan research?

Regulatory guidelines (e.g., ICH M7) require genotoxic risk assessments using computational tools such as CASE Ultra. Impurities classified as "Class 5" (non-mutagenic) can be controlled as ordinary impurities, while mutagenic impurities require stricter limits (e.g., ≤1.5 µg/day). Structural analogs like Irbesartan oximes, initially misidentified as N-nitroso compounds, are evaluated via LC-HRMS and NMR to confirm non-mutagenicity .

Q. What chromatographic criteria ensure impurity compliance in Irbesartan batches?

USP standards mandate ≤0.2% for Irbesartan Related Compound A, ≤0.1% for any individual impurity, and ≤0.5% total impurities. Chromatographic separation uses a 10 µL injection volume with peak area normalization. System suitability requires resolution ≥2.0 between critical pairs and RSD ≤2.0% for replicate injections .

Advanced Research Questions

Q. How can researchers resolve structural misidentification of Irbesartan impurities formed under acidic conditions?

Contradictions in initial structural assignments (e.g., oximes vs. N-nitroso derivatives) require multi-technique validation:

  • LC-HRMS/MS : Confirms molecular formulas (e.g., [M+H]+ ions at m/z 427.23 for oximes).
  • 2D NMR : Distinguishes isomeric structures via NOESY (nuclear Overhauser effects) and HMBC (long-range coupling) .
  • Genotoxicity reassessment : Computational tools like DEREK Nexus refine risk profiles post-structural correction .

Q. What experimental design optimizes robustness in impurity quantification methods?

Robustness is tested by varying:

  • Flow rate : ±0.1 mL/min (1.4–1.6 mL/min).
  • Column temperature : ±5°C (35–45°C).
  • Mobile phase pH : ±0.2 units. System suitability parameters (e.g., retention time shifts ≤5%, peak symmetry ≤2.0) must remain consistent. Intermediate precision studies across laboratories show RSD ≤1.17% .

Q. How do stability studies inform handling protocols for Irbesartan impurities?

Accelerated stability testing under ICH Q1A conditions (40°C/75% RH for 6 months) assesses degradation. For example, 2-cyano-4’-bromomethyl biphenyl shows no significant degradation in acetonitrile diluent over 24 hours at room temperature. Long-term storage at -20°C in amber vials minimizes photolytic and thermal degradation .

Q. What strategies validate trace-level impurity detection in complex matrices?

  • Spike-and-recovery experiments : Impurities are spiked at LOQ, 50%, 100%, and 150% of the evaluation limit (5 µg/g) with triplicate analysis.
  • Matrix suppression studies : LC-MS/MS with MRM transitions (e.g., m/z 234→104 for azide impurities) quantifies impurities ≤30 ppb, validated via standard addition .

Methodological Notes

  • Contradiction Analysis : Discrepancies between expected and observed impurity structures (e.g., oximes vs. nitroso compounds) highlight the need for orthogonal analytical techniques .
  • Regulatory Alignment : Batch analysis of three production lots using validated methods ensures compliance with EMA and FDA thresholds .

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